N3-Ethyl Substitution Disrupts AO Molybdenum Cofactor Contact
In the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core scaffold (compound 3, N3-H), molecular docking into the human aldehyde oxidase (hAOX1) crystal structure (PDB 4uhw) reveals that the N3-hydrogen atom is positioned 1.7 Å from a metal-coordinating oxygen of the molybdenum cofactor (MoCo), while the C2 carbon sits 3.0 Å from the other MoCo oxygen, primed for nucleophilic oxidation [1]. The target compound replaces the N3-H with an N3-ethyl group, which—based on the steric clash rationale demonstrated for C2-alkyl substituents [1]—is predicted to disrupt this precise cofactor interaction geometry. Experimentally, the unsubstituted scaffold (compound 3) exhibits high human and mouse cytosolic clearance (>90 μL/min/mg protein) that is raloxifene-sensitive, confirming AO-mediated metabolism [1]. Although direct AO clearance data for the N3-ethyl analog have not been published, the structural logic that C2-substitution blocks AO by steric exclusion from the active site [1] supports the inference that N3-substitution would comparably perturb the binding pose. This positions the N3-ethyl compound as a valuable probe for dissecting the contribution of the N3-H contact to AO recognition, distinct from both the N3-H parent and C2-substituted analogs.
| Evidence Dimension | N3-hydrogen to MoCo oxygen distance (predicted binding geometry) and cytosolic clearance |
|---|---|
| Target Compound Data | N3-ethyl: N3-H contact eliminated; no direct AO clearance data available |
| Comparator Or Baseline | Unsubstituted scaffold (compound 3, N3-H): N3-H to MoCo oxygen distance = 1.7 Å; C2 to MoCo oxygen = 3.0 Å; human and mouse cytosolic clearance >90 μL/min/mg (raloxifene-sensitive) |
| Quantified Difference | Qualitative: N3-H hydrogen-bond contact (1.7 Å) is structurally eliminated by N3-ethyl substitution; predicted to alter AO binding geometry |
| Conditions | Molecular docking in hAOX1 crystal structure (PDB 4uhw); human and mouse liver cytosol incubations (1 μM compound, 0.5 mg/mL protein, pH 7.4, ± raloxifene) |
Why This Matters
For researchers studying AO-mediated metabolism of pyrido[3,4-d]pyrimidin-4-ones, the N3-ethyl compound provides a distinct and underexplored substitution vector (N3 vs. C2) to probe the structural determinants of AO recognition, enabling SAR differentiation that cannot be achieved with either the parent scaffold or C2-substituted analogs alone.
- [1] Mok NY, et al. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica. 2017;47(9):771–777. Lines 204–219 (docking), 185–199 (cytosolic clearance data). View Source
